An In-Depth Technical Guide to 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol: Synthesis, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry. This document delves into its chemical identity, synthesis, physico-chemical properties, analytical methodologies, and its emerging role as a scaffold in drug discovery.
Chemical Identity and Nomenclature
4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a derivative of 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms. Its structure features a methyl group, a methylamino group, and a hydroxyl group attached to the triazine core.
CAS Number: 879554-45-7[1]
Synonyms:
-
6-Hydroxy-2-methyl-4-(methylamino)-1,3,5-Triazine[2]
-
4-methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one[2]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this particular molecule are not widely published. The table includes computed properties to provide a more complete profile.
| Property | Value | Source |
| Molecular Formula | C5H8N4O | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | Neat | [2] |
| InChI | InChI=1S/C5H8N4O/c1-3-7-4(6-2)9-5(10)8-3/h1-2H3,(H2,6,7,8,9,10) | [2] |
| InChIKey | RSBYIKCVMXJHEA-UHFFFAOYSA-N | [2] |
| SMILES | CNc1nc(C)nc(=O)[nH]1 | [2] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
| Topological Polar Surface Area | 79.8 Ų | PubChem (Computed) |
| logP (predicted) | -1.1 | PubChem (Computed) |
Synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol
The synthesis of substituted 1,3,5-triazines typically proceeds through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing the reaction temperature.[5]
A plausible and efficient synthetic route to 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol from cyanuric chloride is outlined below. This proposed methodology is based on established principles of triazine chemistry.[3][4][5]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-methyl-6-(methylamino)-1,3,5-triazine
-
Dissolve cyanuric chloride in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), and cool the solution to 0-5°C in an ice bath.
-
Slowly add one equivalent of an aqueous solution of methylamine to the cooled solution while maintaining the temperature below 5°C. The reaction is typically carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed.[5]
-
After the addition is complete, allow the reaction to stir for 1-2 hours at 0-5°C.
-
For the second substitution, slowly add one equivalent of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to the reaction mixture. It is crucial to maintain the temperature below 40°C during this addition.
-
After the addition of the Grignard reagent, allow the reaction to stir at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-4-methyl-6-(methylamino)-1,3,5-triazine.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Hydrolysis to 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol
-
Dissolve the purified 2-Chloro-4-methyl-6-(methylamino)-1,3,5-triazine in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain this temperature for several hours. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, cool the solution to room temperature and acidify with a mineral acid, such as hydrochloric acid, to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.
Analytical Characterization
The identity and purity of synthesized 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol can be confirmed using a combination of standard analytical techniques.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of the target compound.
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is commonly used for the separation of triazine derivatives.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate for better peak shape and MS compatibility) and an organic solvent like acetonitrile or methanol.[6]
-
Detection: UV detection at a wavelength of around 220-254 nm is suitable for triazines.[6] For higher sensitivity and selectivity, coupling with a mass spectrometer (LC-MS) is recommended.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: For less volatile triazines, derivatization may be necessary to improve their thermal stability and chromatographic behavior.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique, and the mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra should be consistent with the proposed structure, showing the characteristic signals for the methyl, methylamino, and triazine ring protons and carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
FT-IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the triazinone ring and the C-N stretching of the amino and methylamino groups.
Applications in Drug Development
The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][8][9] Triazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[7][8][10]
4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, with its multiple hydrogen bond donors and acceptors, presents a promising scaffold for the design of novel therapeutic agents. The methyl and methylamino groups can be further functionalized to optimize binding to specific biological targets.
Potential Therapeutic Areas:
-
Oncology: Many s-triazine derivatives have shown potent anticancer activity.[7][9] The triazine core can serve as a template for the development of kinase inhibitors, which are a major class of anticancer drugs.[11]
-
Infectious Diseases: The triazine nucleus is present in several antimicrobial and antiviral drugs.[8][10] This compound could be a starting point for the development of new agents to combat drug-resistant pathogens.
-
Inflammatory Diseases: Certain triazine derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating chronic inflammatory conditions.[8][10]
Safety and Toxicology
Based on available hazard classifications, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol should be handled with care in a laboratory setting.
Hazard Classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Toxicological Data:
Conclusion
4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a versatile heterocyclic compound with significant potential as a building block in drug discovery and development. Its synthesis is achievable through established triazine chemistry, and its characterization can be performed using standard analytical techniques. The rich pharmacology of the s-triazine scaffold suggests that this compound and its derivatives are promising candidates for the development of new therapeutics in areas such as oncology and infectious diseases. As with any novel chemical entity, appropriate safety precautions should be taken during its handling and use. Further research into the biological activities and toxicological profile of this compound is warranted to fully explore its therapeutic potential.
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NextSDS. (n.d.). 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. Retrieved from [Link]
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- European Bioinformatics Institute. (n.d.). 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol (CHEBI:18316).
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